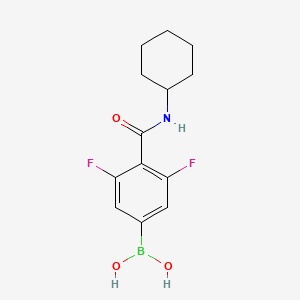

(4-(Cyclohexylcarbamoyl)-3,5-difluorophenyl)boronic acid

説明

“(4-(Cyclohexylcarbamoyl)-3,5-difluorophenyl)boronic acid” is a boronic acid derivative featuring a phenyl ring substituted with two fluorine atoms at the 3- and 5-positions, a cyclohexylcarbamoyl group at the 4-position, and a boronic acid (-B(OH)₂) functional group. This unique combination makes it valuable in Suzuki-Miyaura cross-coupling reactions for synthesizing complex biaryl systems and in biomedical applications, such as enzyme inhibition or drug discovery .

特性

分子式 |

C13H16BF2NO3 |

|---|---|

分子量 |

283.08 g/mol |

IUPAC名 |

[4-(cyclohexylcarbamoyl)-3,5-difluorophenyl]boronic acid |

InChI |

InChI=1S/C13H16BF2NO3/c15-10-6-8(14(19)20)7-11(16)12(10)13(18)17-9-4-2-1-3-5-9/h6-7,9,19-20H,1-5H2,(H,17,18) |

InChIキー |

WZIWTGLMBURLOK-UHFFFAOYSA-N |

正規SMILES |

B(C1=CC(=C(C(=C1)F)C(=O)NC2CCCCC2)F)(O)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Cyclohexylcarbamoyl)-3,5-difluorophenyl)boronic acid typically involves the borylation of an aryl halide precursor. One common method is the Miyaura borylation reaction, which uses a palladium catalyst and a diboron reagent . The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of boronic acids, including this compound, often employs continuous flow processes to enhance efficiency and yield . These methods allow for better control over reaction parameters and can be scaled up for large-scale production.

化学反応の分析

Types of Reactions

(4-(Cyclohexylcarbamoyl)-3,5-difluorophenyl)boronic acid undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds and is catalyzed by palladium.

Oxidation: Boronic acids can be oxidized to form phenols.

Substitution: The boronic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and diboron reagent.

Oxidation: Hydrogen peroxide or other oxidizing agents.

Substitution: Various nucleophiles can be used depending on the desired product.

Major Products Formed

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Phenols.

Substitution: Various substituted aryl compounds.

科学的研究の応用

(4-(Cyclohexylcarbamoyl)-3,5-difluorophenyl)boronic acid has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling.

Biology: Employed in the development of enzyme inhibitors and as a tool for studying biological pathways.

Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.

作用機序

The mechanism of action of (4-(Cyclohexylcarbamoyl)-3,5-difluorophenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in enzyme inhibition, where the compound can bind to the active site of an enzyme, thereby blocking its activity . The molecular targets and pathways involved depend on the specific application and the biological system being studied.

類似化合物との比較

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound is compared to structurally related boronic acids, focusing on substituent effects, reactivity, and applications:

Key Findings from Research

Reactivity in Cross-Coupling Reactions: The electron-withdrawing fluorine atoms in the target compound enhance its reactivity in Suzuki-Miyaura couplings compared to non-fluorinated analogs. In contrast, (4-Butoxy-2,3-difluorophenyl)boronic acid exhibits higher solubility in organic solvents, favoring reactions in non-polar media .

This is supported by studies on similar carbamoyl-containing compounds, which showed inhibition of fungal HDACs at micromolar concentrations . Compared to sulfamoyl derivatives (e.g., (2-(N,N-Diethylsulfamoyl)-4,5-difluorophenyl)boronic acid), the target compound’s carbamoyl group is less electron-withdrawing, which may reduce acidity but improve selectivity for specific biological targets .

Material Science Applications: Unlike (3,5-difluorophenyl)boronic acid, which modifies graphene’s electrical properties via electron withdrawal, the target compound’s carbamoyl group could introduce dipole interactions, enabling novel doping mechanisms .

Physical and Chemical Properties

生物活性

(4-(Cyclohexylcarbamoyl)-3,5-difluorophenyl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities. Boronic acids are known to interact with various biological targets, including enzymes and receptors, leading to diverse pharmacological effects. This article aims to explore the biological activity of this specific compound, focusing on its antimicrobial properties, enzyme inhibition capabilities, and potential therapeutic applications.

- Chemical Name: this compound

- CAS Number: Not specified in the sources

- Molecular Formula: Not specified in the sources

- Molecular Weight: Not specified in the sources

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of boronic acids. For instance, related compounds have shown effectiveness against various bacterial strains such as Escherichia coli and Bacillus cereus, with some exhibiting lower Minimum Inhibitory Concentration (MIC) values compared to established drugs like Tavaborole (AN2690) .

2. Enzyme Inhibition

Boronic acids are known to inhibit certain enzymes by forming reversible covalent bonds with hydroxyl groups in their active sites. This mechanism is particularly relevant in the context of insulin signaling and other metabolic pathways. Computational studies have suggested that various boronic acids can interact effectively with insulin, potentially influencing glucose metabolism and offering therapeutic avenues for diabetes management .

The proposed mechanism of action for boronic acids involves their ability to form complexes with diols present in biomolecules. This interaction can disrupt normal enzymatic processes or receptor functions, leading to altered cellular responses. For example, the interaction of boronic acids with leucyl-tRNA synthetase (LeuRS) has been documented, which is crucial for protein synthesis in microorganisms .

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of various phenylboronic acids, it was found that compounds similar to this compound displayed a range of inhibitory effects on Candida albicans. The study utilized both in vitro assays and molecular docking simulations to elucidate the binding interactions between these compounds and microbial targets.

Case Study 2: Insulin Interaction

A theoretical model developed to study the interaction between boronic acids and insulin revealed that certain derivatives exhibited strong binding affinities. These findings suggest that this compound could potentially modulate insulin activity, providing insights into its role in glucose homeostasis and diabetes treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。